Cas no 29366-76-5 (1,3,5-Triazine-2,4-diamine,6-(3-methylphenyl)-)

1,3,5-Triazine-2,4-diamine,6-(3-methylphenyl)- structure
29366-76-5 structure
Product Name:1,3,5-Triazine-2,4-diamine,6-(3-methylphenyl)-
CAS No:29366-76-5
MF:C10H11N5
MW:201.227840662003
CID:264452
PubChem ID:273487
Update Time:2025-04-19

1,3,5-Triazine-2,4-diamine,6-(3-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazine-2,4-diamine,6-(3-methylphenyl)-
    • 6-(3-methylphenyl)-1,3,5-Triazine-2,4-diamine
    • 1,5-Triazine-2,4-diamine, 6-(3-methylphenyl)-
    • CCG-810
    • 6-(3-Methylphenyl)-1,3,5-triazine-2,4(1H,3H)-diimine
    • SMR000459922
    • HMS2802K12
    • CHEMBL1457273
    • SCHEMBL671052
    • Oprea1_835686
    • s-Triazine,4-diamino-6-m-tolyl-
    • FT-0716149
    • DTXSID90951911
    • 6-m-tolyl-1,3,5-triazine-2,4-diamine
    • NSC118757
    • 29366-76-5
    • 6-(m-Tolyl)-1,3,5-triazine-2,4-diamine
    • SR-01000642328-1
    • 1,3,5-Triazine-2,4-diamine, 6-(3-methylphenyl)-
    • NSC-118757
    • AKOS024333952
    • MLS000861138
    • Inchi: 1S/C10H11N5/c1-6-3-2-4-7(5-6)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15)
    • InChI Key: TXXLOPYOLOTHPD-UHFFFAOYSA-N
    • SMILES: N1C(N)=NC(N)=NC=1C1=CC=CC(C)=C1

Computed Properties

  • Exact Mass: 201.10163
  • Monoisotopic Mass: 201.101
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 90.7A^2

Experimental Properties

  • Density: 1.296
  • Boiling Point: 506.5°Cat760mmHg
  • Flash Point: 292.7°C
  • Refractive Index: 1.676
  • PSA: 90.71
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